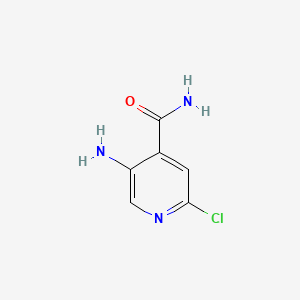
5-Amino-2-chloroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-chloroisonicotinamide is a chemical compound with the CAS Number: 1217026-70-4 . It has a molecular weight of 171.59 and its IUPAC name is 5-amino-2-chloroisonicotinamide .
Molecular Structure Analysis
The InChI code of 5-Amino-2-chloroisonicotinamide is1S/C6H6ClN3O/c7-5-1-3 (6 (9)11)4 (8)2-10-5/h1-2H,8H2, (H2,9,11) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Amino-2-chloroisonicotinamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Specific Scientific Field
Plant Physiology and Pathology
Summary of the Application
NCI has been identified as an effective systemic acquired resistance (SAR) inducer in plants . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens .
Methods of Application or Experimental Procedures
Soil drench application of NCI induces a broad range of disease resistance in tobacco and rice . Treatment with 0.5 mg pot –1 NCI resulted in over 80% protection from pathogenic infection .
Results or Outcomes
NCI-induced resistance enhancement does not require salicylic acid (SA), suggesting that NCI induces SAR by triggering signaling at the same level as or downstream of SA accumulation . It was found to be effective against rice blast disease .
Synthetic Chemical Inducers of Plant Immunity
Specific Scientific Field
Summary of the Application
Synthetic chemical inducers of plant immunity, like NCI, stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
Results or Outcomes
The use of synthetic chemical inducers of plant immunity, such as NCI, can reduce the negative impacts of conventional pesticides on crops, beneficial microorganisms, and the health of farmers and consumers .
Peptide Synthesis
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
NCI, as an amino acid, can be used in the synthesis of peptides . Peptides play a significant role in cell signaling and function and can be used as an important tool for research and therapeutic treatments .
Results or Outcomes
Peptides’ large size and surface area allow for more specific docking to the target molecules . Researchers’ interest in developing peptide ligands and probes for studying target receptors’ structures and functions has increased dramatically lately .
Therapeutic Peptides
Specific Scientific Field
Summary of the Application
Therapeutic peptides, which can be synthesized using amino acids like NCI, have some advantages compared to their protein counterparts . They can be made very selective, decreasing the risk of side effects, but they rapidly metabolize by proteases and allow short time activity in the body .
Results or Outcomes
Peptides’ activity can be lengthened by incorporating modifications, such as non-natural and D-amino acids, cyclization and modifications at the N or C-terminus . There is also an increasing number of examples of orally active peptides, which make them more desirable for drug development .
Cell-Penetrating Peptides
Specific Scientific Field
Summary of the Application
Cell-penetrating peptides (CPP) have served to deliver various molecules and particles into cells . Disease diagnostics as well as future drug components show a very bright future via delivery of these therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .
Results or Outcomes
From small chemical drugs to large plasmid DNA, these peptides are relatively easy to synthesize . They are also very functional and can be readily characterized . CPPs can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .
Protein Engineering
Specific Scientific Field
Summary of the Application
Molecular biologists perform protein engineering processes at the level of DNA, but this work was initiated by peptide chemists . Peptide chemists were also the first to prepare synthetic peptides (a/k/a peptide libraries) in vast amounts .
Results or Outcomes
Model proteins and synthetic mini-proteins have been used to observe structure-activity relationships . All of this work has catapulted scientists into present-day studies of peptide applications, for which they are varied, including biotech companies who have discovered new peptides that hold valuable pharmacologic properties .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
5-amino-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQWLJAPSRTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloroisonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)
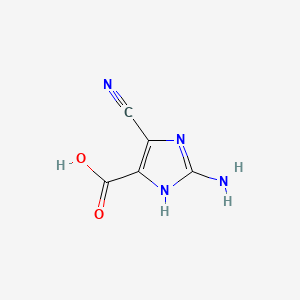
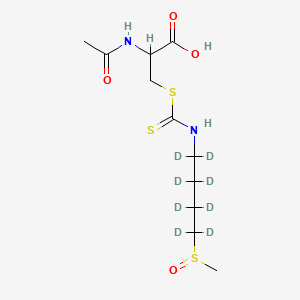
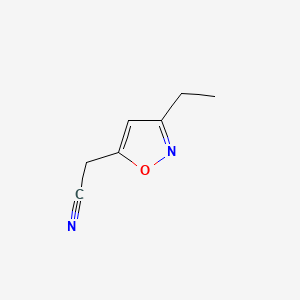
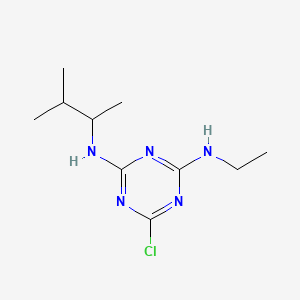





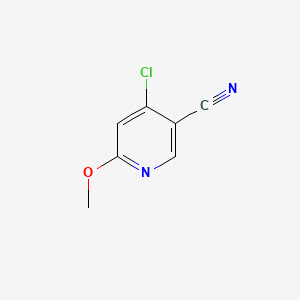
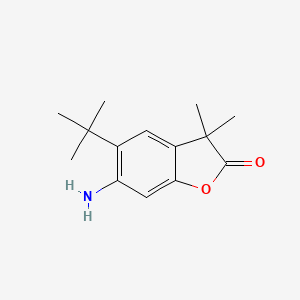
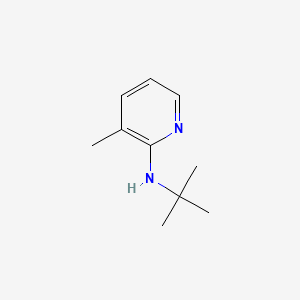
![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)